1-cyclopentyl-3-[(3-hydroxyoxolan-3-yl)methyl]urea
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Overview
Description
1-cyclopentyl-3-[(3-hydroxyoxolan-3-yl)methyl]urea is a urea derivative that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopentyl group, a hydroxytetrahydrofuran moiety, and a urea linkage, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclopentyl-3-[(3-hydroxyoxolan-3-yl)methyl]urea typically involves multi-step reactionsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the scalability and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-cyclopentyl-3-[(3-hydroxyoxolan-3-yl)methyl]urea undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the tetrahydrofuran ring can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The urea group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-cyclopentyl-3-[(3-hydroxyoxolan-3-yl)methyl]urea has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development and in the design of novel pharmaceuticals.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-cyclopentyl-3-[(3-hydroxyoxolan-3-yl)methyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The hydroxytetrahydrofuran moiety plays a crucial role in its binding affinity and specificity, while the urea group contributes to its stability and reactivity .
Comparison with Similar Compounds
1-Cyclopentyl-3-(3-hydroxyphenyl)urea: This compound shares a similar urea linkage but differs in the presence of a phenyl group instead of a tetrahydrofuran ring.
1-Cyclopentyl-3-(3-hydroxypropyl)urea: Another related compound with a propyl group replacing the tetrahydrofuran moiety.
Uniqueness: 1-cyclopentyl-3-[(3-hydroxyoxolan-3-yl)methyl]urea is unique due to its combination of a cyclopentyl group, a hydroxytetrahydrofuran ring, and a urea linkage. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
1-cyclopentyl-3-[(3-hydroxyoxolan-3-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c14-10(13-9-3-1-2-4-9)12-7-11(15)5-6-16-8-11/h9,15H,1-8H2,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTBDAFUPQMFRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCC2(CCOC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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